(3-(Benzyloxy)-2-fluorophenyl)methanol
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Overview
Description
(3-(Benzyloxy)-2-fluorophenyl)methanol is an organic compound with a molecular formula of C14H13FO2 It is characterized by the presence of a benzyloxy group attached to a fluorinated phenyl ring, which is further connected to a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Benzyloxy)-2-fluorophenyl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-fluorophenol and benzyl bromide.
Formation of Benzyloxy Group: The 3-fluorophenol undergoes a nucleophilic substitution reaction with benzyl bromide in the presence of a base such as potassium carbonate, resulting in the formation of 3-(benzyloxy)fluorobenzene.
Reduction to Methanol: The 3-(benzyloxy)fluorobenzene is then subjected to a reduction reaction using a reducing agent like lithium aluminum hydride (LiAlH4) to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3-(Benzyloxy)-2-fluorophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be further reduced to form the corresponding hydrocarbon using strong reducing agents.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) in methanol.
Major Products Formed
Oxidation: Formation of (3-(Benzyloxy)-2-fluorobenzaldehyde) or (3-(Benzyloxy)-2-fluorobenzoic acid).
Reduction: Formation of (3-(Benzyloxy)-2-fluorophenyl)methane.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(3-(Benzyloxy)-2-fluorophenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-(Benzyloxy)-2-fluorophenyl)methanol involves its interaction with specific molecular targets. The benzyloxy group and fluorine atom contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may modulate biological pathways by inhibiting or activating specific proteins, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
(3-(Benzyloxy)phenyl)methanol: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
(3-(Benzyloxy)-4-fluorophenyl)methanol: Has an additional fluorine atom, which may alter its biological activity and interactions.
(3-(Benzyloxy)-2-chlorophenyl)methanol: Contains a chlorine atom instead of fluorine, leading to variations in its chemical behavior.
Uniqueness
(3-(Benzyloxy)-2-fluorophenyl)methanol is unique due to the presence of both the benzyloxy group and the fluorine atom on the phenyl ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
(2-fluoro-3-phenylmethoxyphenyl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO2/c15-14-12(9-16)7-4-8-13(14)17-10-11-5-2-1-3-6-11/h1-8,16H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNCYCYBDJMFKQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2F)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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